molecular formula C11H10BrNO3 B15313331 4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B15313331
M. Wt: 284.11 g/mol
InChI Key: VTNOBLLZYPYDGE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is an organic compound that features a bromophenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with a suitable pyrrolidine derivative. One common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction. Additionally, continuous flow reactors may be used to optimize the reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrrolidine ring can provide structural stability. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the pyrrolidine ring.

    3-(3-Bromophenyl)propionic acid: Similar in structure but has a different carbon chain length.

    4-(4-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid: Similar but with a different position of the bromine atom on the phenyl ring.

Uniqueness

4-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(3-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-7-3-1-2-6(4-7)8-5-13-10(14)9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNOBLLZYPYDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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